![molecular formula C15H21N3O2S B2627689 4-methoxy-7-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine CAS No. 1105189-43-2](/img/structure/B2627689.png)
4-methoxy-7-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-7-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the family of benzothiazole derivatives and has been studied for its various biological properties, including anticancer, antiviral, and antimicrobial activities.
Applications De Recherche Scientifique
Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole derivatives are recognized for their diverse biological activities, which makes them significant in the realm of medicinal chemistry. These compounds are integral to many synthetic and natural bioactive molecules. They exhibit a wide range of pharmacological activities including antiviral, antimicrobial, antiallergic, antidiabetic, anti-tumor, anti-inflammatory, anthelmintic, and anticancer properties. The unique structure of benzothiazole, particularly the methine center within the thiazole ring, endows these compounds with their versatile biological activities. This highlights the importance of benzothiazole scaffolds in developing new therapeutic agents across various fields of medicinal chemistry (Bhat & Belagali, 2020).
2,4-Thiazolidinediones as PTP 1B Inhibitors
2,4-Thiazolidinedione (TZD) scaffold is another significant class explored for its medicinal chemistry applications, particularly as PTP 1B inhibitors, which play a role in regulating insulin signaling and managing insulin resistance associated with Type 2 Diabetes Mellitus (T2DM). Structural modifications of the TZD scaffold have led to the optimization and design of potential PTP 1B inhibitors. The presence of the TZD scaffold in compounds has shown to significantly impact their activity profile against PTP 1B, demonstrating the scaffold's potential in designing novel inhibitors for treating or managing T2DM (Verma et al., 2019).
Importance in Optoelectronic Materials
The exploration of benzothiazole derivatives extends beyond medicinal chemistry into the realm of optoelectronic materials. These compounds, due to their electronic and structural properties, have been studied for their potential applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The ability to modify the benzothiazole structure and incorporate it into π-extended systems opens avenues for creating novel materials with specific optoelectronic properties, underscoring the versatility and significance of the benzothiazole scaffold in both medicinal and materials science research (Lipunova et al., 2018).
Mécanisme D'action
Target of Action
It’s known that similar compounds have been found to bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
Similar compounds have been shown to interact excellently with receptors , suggesting that this compound may also interact with its targets to exert its effects.
Biochemical Pathways
Compounds with similar structures have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may affect multiple biochemical pathways.
Result of Action
Similar compounds have been reported to have diverse biological activities , suggesting that this compound may also have various molecular and cellular effects.
Propriétés
IUPAC Name |
4-methoxy-7-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-11-3-4-12(19-2)13-14(11)21-15(17-13)16-5-6-18-7-9-20-10-8-18/h3-4H,5-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHSWXZLZRKQQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[[1-(2-Fluoroethyl)pyrazol-3-yl]amino]methyl]benzenesulfonyl fluoride](/img/structure/B2627607.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2627609.png)



![3-{5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}propanoic acid](/img/structure/B2627617.png)
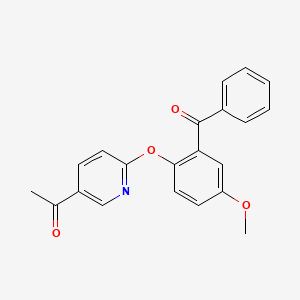
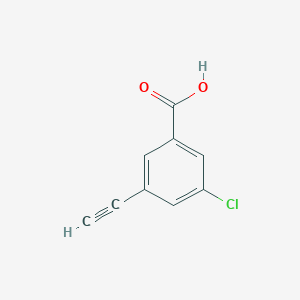
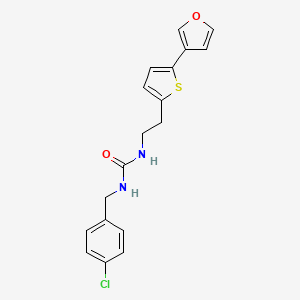
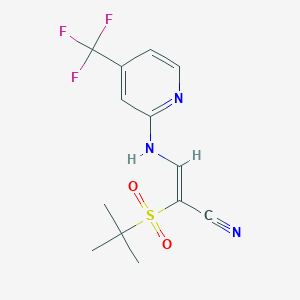
![3,3-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butanamide](/img/structure/B2627624.png)
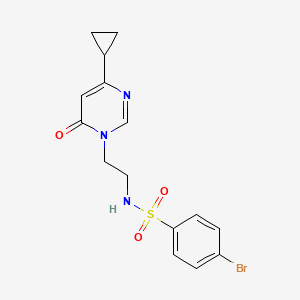
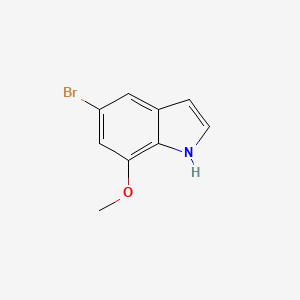
![N-(1-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)-4-ethylbenzamide](/img/structure/B2627629.png)